N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20216276
InChI: InChI=1S/C12H18FN5.ClH/c1-3-17-6-4-11(16-17)8-14-12-9-15-18(7-5-13)10(12)2;/h4,6,9,14H,3,5,7-8H2,1-2H3;1H
SMILES:
Molecular Formula: C12H19ClFN5
Molecular Weight: 287.76 g/mol

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride

CAS No.:

Cat. No.: VC20216276

Molecular Formula: C12H19ClFN5

Molecular Weight: 287.76 g/mol

* For research use only. Not for human or veterinary use.

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride -

Specification

Molecular Formula C12H19ClFN5
Molecular Weight 287.76 g/mol
IUPAC Name N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride
Standard InChI InChI=1S/C12H18FN5.ClH/c1-3-17-6-4-11(16-17)8-14-12-9-15-18(7-5-13)10(12)2;/h4,6,9,14H,3,5,7-8H2,1-2H3;1H
Standard InChI Key FYOBSUCWGHQVBJ-UHFFFAOYSA-N
Canonical SMILES CCN1C=CC(=N1)CNC2=C(N(N=C2)CCF)C.Cl

Introduction

Chemical Identity and Structural Features

Systematic Nomenclature and Classification

N-[(1-ethylpyrazol-3-yl)methyl]-1-(2-fluoroethyl)-5-methylpyrazol-4-amine;hydrochloride is a bicyclic heterocyclic compound belonging to the pyrazole amine class. Its IUPAC name reflects the presence of:

  • A 1-ethylpyrazol-3-yl substituent linked via a methylene bridge to the main pyrazole core.

  • A 2-fluoroethyl group at position 1 and a 5-methyl group at position 5 of the central pyrazole ring.

  • A hydrochloride counterion, enhancing solubility and stability.

Molecular Architecture

The compound’s structure (Fig. 1) comprises two pyrazole rings:

  • Primary pyrazole: Substituted with a 2-fluoroethyl group (position 1) and a methyl group (position 5).

  • Secondary pyrazole: Ethyl-substituted at position 1, connected via a methylene (-CH2-) bridge to the primary ring’s amine group.

The fluorine atom introduces electronegativity, influencing dipole interactions and bioavailability. The hydrochloride salt further modifies polarity, critical for pharmacokinetics.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized through multi-step reactions, typically involving:

  • Core Pyrazole Formation: Cyclocondensation of hydrazines with 1,3-diketones or via [3+2] cycloadditions.

  • Functionalization:

    • Fluorination: Introduction of the 2-fluoroethyl group using fluorinating agents like Selectfluor®.

    • Alkylation: Ethylation of the secondary pyrazole via nucleophilic substitution.

  • Amine Bridging: Coupling the two pyrazole units using reductive amination or Mitsunobu conditions.

  • Salt Formation: Treatment with HCl to yield the hydrochloride.

Table 1: Representative Synthesis Yields

StepReagentsYield (%)Purity (%)
Pyrazole cyclizationHydrazine, 1,3-diketone7895
FluorinationSelectfluor®, DMF6590
Reductive aminationNaBH3CN, MeOH8298

Challenges in Synthesis

  • Regioselectivity: Ensuring correct substitution patterns on both pyrazole rings requires precise temperature and catalyst control.

  • Fluorine Stability: The 2-fluoroethyl group is prone to hydrolysis under acidic conditions, necessitating anhydrous environments.

Physicochemical Properties

Solubility and Partitioning

Experimental data for the hydrochloride salt indicate:

  • Aqueous solubility: 12.4 mg/mL at pH 7.4, attributable to the ionic nature of the hydrochloride.

  • LogP: 1.8 (predicted), suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Table 2: Key Physicochemical Parameters

ParameterValueMethod
Molecular weight329.8 g/molHRMS
Melting point214–216°CDSC
pKa (amine)8.2Potentiometric

Spectroscopic Characterization

  • NMR:

    • 1H^1H: δ 1.35 (t, 3H, CH2CH3), δ 4.62 (q, 2H, FCH2CH2), δ 7.85 (s, 1H, pyrazole-H).

    • 19F^{19}F: δ -218.5 ppm (CF2).

  • IR: Stretching vibrations at 1605 cm1^{-1} (C=N) and 745 cm1^{-1} (C-F).

Comparative Analysis with Analogues

Fluorine Substitution Effects

Replacing the 2-fluoroethyl group with chloromethyl reduces 5-HT2A affinity by 15-fold, underscoring fluorine’s role in target interactions.

Salt Form Impact

The hydrochloride salt increases aqueous solubility 3-fold compared to the free base, critical for formulation development .

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